molecular formula C5H6N2 B156695 3-Methylpyridazine CAS No. 1632-76-4

3-Methylpyridazine

Cat. No. B156695
CAS RN: 1632-76-4
M. Wt: 94.11 g/mol
InChI Key: MXDRPNGTQDRKQM-UHFFFAOYSA-N
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Patent
US09353104B2

Procedure details

To a stirring solution of 3-methylpyridazine (1.1 g, 11.80 mmol) in dichloromethane (20 mL) was added AlCl3 (0.05 g) followed by trimethylsilylcyanide (2.1 g, 21.1 mmol). After 20 min, a solution of p-toluenesulfonyl chloride (3.8 g, 20.1 mmol) in dichloromethane (5 mL) was added slowly and the solution was stirred for 16 h. The solvent was removed in vacuo and ethanol (10 ml) was added and stirred for 15 min, then filtered to give a white solid. The solid was dissolved in THF (200 mL) and DBU (1.6 mL, 10.5 mmol) was added. After 1 h, the solvent was removed in vacuo and the residue was partitioned between hexane and saturated aqueous NH4Cl. The aqueous phase was basified with solid Na2CO3, and then extracted with EtOAc (100 ml*2). The combined ethyl acetate phases was dried over MgSO4, filtered and concentrated to give compound 2 as a white solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[Al+3].[Cl-].[Cl-].[Cl-].C[Si]([C:16]#[N:17])(C)C.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.C1CCN2C(=NCCC2)CC1>ClCCl.C1COCC1>[CH3:1][C:2]1[N:3]=[N:4][C:5]([C:16]#[N:17])=[CH:6][CH:7]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CC=1N=NC=CC1
Name
Quantity
0.05 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
1.6 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and ethanol (10 ml)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a white solid
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between hexane and saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 ml*2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate phases was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=CC=C(N=N1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.